K. oxytoca Potency Advantage Over Aztreonam
Carumonam demonstrates markedly superior in vitro activity against Klebsiella oxytoca compared to aztreonam. In a direct head-to-head study, the minimum inhibitory concentration required to inhibit 90% of clinical isolates (MIC₉₀) for carumonam was 0.2 µg/ml, whereas the MIC₉₀ for aztreonam was 50 µg/ml [1]. This represents a 250-fold difference in potency in favor of carumonam. The superiority of carumonam was further observed against K. pneumoniae and Enterobacter cloacae, where carumonam exhibited the lowest MICs among all antibiotics tested, including aztreonam and reference cephalosporins [1][2].
| Evidence Dimension | Antibacterial potency (MIC₉₀) |
|---|---|
| Target Compound Data | 0.2 µg/ml |
| Comparator Or Baseline | Aztreonam: 50 µg/ml |
| Quantified Difference | 250-fold lower MIC₉₀ (superior potency) |
| Conditions | In vitro susceptibility testing of 1,156 clinical Enterobacteriaceae isolates; agar dilution method. |
Why This Matters
This potency differential is critical for researchers investigating Klebsiella infections or β-lactamase-mediated resistance mechanisms, as aztreonam would fail to inhibit strains susceptible to carumonam at clinically achievable concentrations.
- [1] Imada A, Kondo M, Okonogi K, Yukishige K, Kuno M. In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic. Antimicrob Agents Chemother. 1985 May;27(5):821-7. doi: 10.1128/AAC.27.5.821. PMID: 3874598. View Source
- [2] Neu HC, Chin NX, Labthavikul P. The in-vitro activity and beta-lactamase stability of carumonam. J Antimicrob Chemother. 1986 Jul;18(1):35-44. doi: 10.1093/jac/18.1.35. PMID: 3531143. View Source
